molecular formula C12H18ClNO3 B3018780 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride CAS No. 2138289-91-3

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride

Cat. No.: B3018780
CAS No.: 2138289-91-3
M. Wt: 259.73
InChI Key: YTGMGSVNLSFOAM-UHFFFAOYSA-N
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Description

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C12H17NO3·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a methoxymethyl group, and a phenyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(methoxymethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Addition of Butanoic Acid: The amine is then reacted with butanoic acid under acidic conditions to form the final product, 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxymethyl and phenyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-methylphenyl)butanoic acid hydrochloride
  • 4-Amino-3-(4-ethylphenyl)butanoic acid hydrochloride
  • 4-Amino-3-(4-(hydroxymethyl)phenyl)butanoic acid hydrochloride

Uniqueness

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.

Properties

IUPAC Name

4-amino-3-[4-(methoxymethyl)phenyl]butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-16-8-9-2-4-10(5-3-9)11(7-13)6-12(14)15;/h2-5,11H,6-8,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGMGSVNLSFOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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